3-cyclopropyl-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-5-amine
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Overview
Description
3-cyclopropyl-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-5-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
Introduction of the cyclopropyl group: The cyclopropyl group can be introduced via a cyclopropanation reaction, where a suitable cyclopropylating agent reacts with the pyrazole intermediate.
N-alkylation: The final step involves the N-alkylation of the pyrazole ring with a suitable alkylating agent, such as an alkyl halide, to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.
Substitution: Various nucleophiles or electrophiles under suitable reaction conditions, such as elevated temperatures or the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical studies to investigate enzyme activity or receptor binding.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-5-amine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary, but typically include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-1H-pyrazol-4-amine: A simpler pyrazole derivative with similar structural features but lacking the cyclopropyl group.
N-cyclopropyl-1H-pyrazole-5-amine: Another related compound with a cyclopropyl group but different substitution pattern on the pyrazole ring.
Uniqueness
3-cyclopropyl-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-5-amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both cyclopropyl and pyrazole groups may enhance its stability, reactivity, and potential for diverse applications compared to simpler analogs.
Properties
Molecular Formula |
C13H19N5 |
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Molecular Weight |
245.32 g/mol |
IUPAC Name |
5-cyclopropyl-N-[(1,3-dimethylpyrazol-4-yl)methyl]-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C13H19N5/c1-9-11(8-17(2)15-9)7-14-13-6-12(10-4-5-10)16-18(13)3/h6,8,10,14H,4-5,7H2,1-3H3 |
InChI Key |
QBQDMUCNMGGKNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CNC2=CC(=NN2C)C3CC3)C |
Origin of Product |
United States |
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